molecular formula C9H3F9O B054555 2,4,6-Tris(trifluoromethyl)phenol CAS No. 122489-60-5

2,4,6-Tris(trifluoromethyl)phenol

Cat. No.: B054555
CAS No.: 122489-60-5
M. Wt: 298.1 g/mol
InChI Key: VFRSJKZNKXMYNC-UHFFFAOYSA-N
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Description

2,4,6-Tris(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of three trifluoromethyl groups attached to a phenol ring. This compound, with the molecular formula C9H3F9O, is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(trifluoromethyl)phenol typically involves the trifluoromethylation of phenol derivatives. One common method is the reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane, forming 2,4,6-Tris(trifluoromethyl)phenyl-lithium, which is then hydrolyzed to yield the desired phenol .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale trifluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The exact conditions and reagents used can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tris(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of this compound .

Scientific Research Applications

2,4,6-Tris(trifluoromethyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Tris(trifluoromethyl)phenol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three trifluoromethyl groups, which impart high thermal stability and unique electronic properties. These characteristics make it particularly valuable in applications requiring robust and stable compounds .

Properties

IUPAC Name

2,4,6-tris(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRSJKZNKXMYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F9O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00563504
Record name 2,4,6-Tris(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122489-60-5
Record name 2,4,6-Tris(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00563504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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